IDO-IN-2

描述

IDO-IN-2 是一种新型且有效的吲哚胺 2,3-双加氧酶 (IDO) 小分子抑制剂。该酶在必需氨基酸色氨酸分解代谢为犬尿氨酸的过程中发挥着至关重要的作用。 通过抑制该酶,this compound 在调节免疫反应,特别是在癌症免疫治疗方面显示出巨大潜力 .

准备方法

IDO-IN-2 可以通过多种合成路线合成。一种常见的方法是在受控条件下使特定前体分子发生反应,生成所需化合物。 反应条件通常包括使用二甲基亚砜等溶剂以及催化剂来促进反应 . 工业生产方法通常涉及在大型反应器中放大这些反应,通过严格的质量控制措施确保高纯度和高产率 .

化学反应分析

Inhibition Mechanism and Binding Interactions

IDO-IN-2 binds to the IDO1 active site through:

-

Heme coordination : The indole nitrogen interacts with the ferric heme iron, stabilizing the enzyme's inactive state .

-

Hydrophobic interactions : The C2-aroyl group forms van der Waals contacts with residues Phe 163 and Phe 226 .

-

Catalytic site engagement : The indole ring is proximal to Cys 118, a residue implicated in substrate positioning .

UV-Vis spectroscopy confirmed that This compound stabilizes the ferric (Fe<sup>3+</sup>) state of IDO1, reducing its conversion to the active ferrous (Fe<sup>2+</sup>)-O<sub>2</sub> complex .

Catalytic Degradation Pathway

This compound undergoes IDO1-mediated oxidation via a multi-step mechanism validated by hybrid QM/MM calculations and LC-MS analysis :

Key Reaction Steps:

-

Epoxidation : Oxygen insertion at the C2-C3 position forms a 2,3-epoxide intermediate (A ) with a high energy barrier (20.2 kcal/mol) .

-

Ring-opening : The epoxide undergoes nucleophilic attack by water, leading to formation of an o-aminoacetophenone derivative (D′ ) or cyclized hexahydropyrrolo[2,3-b]indole (E ) .

-

Final products : LC-MS identified metabolites with m/z 382 (dioxygenated product) and m/z 323 (deacetylated intermediate) .

Energy Profile :

| Step | Energy Barrier (kcal/mol) |

|---|---|

| Epoxidation (TS1) | 20.2 |

| Ring-opening (TS2) | 16.5 |

Metabolic Stability and Pharmacokinetics

This compound exhibits favorable metabolic stability across species, as shown in liver microsomal assays :

Table 1: Metabolic Stability in Liver Microsomes

| Species | % Parent Remaining (30 min) |

|---|---|

| Rat | 78.5 |

| Dog | 85.2 |

| Monkey | 82.9 |

| Human | 80.1 |

Table 2: Pharmacokinetic Parameters (Rat)

| Parameter | Value |

|---|---|

| t<sub>1/2</sub> | 4.2 h |

| AUC<sub>0–24</sub> | 1,250 ng·h/mL |

| C<sub>max</sub> | 180 ng/mL |

Competitive Substrate Dynamics

This compound competes with endogenous L-tryptophan for IDO1 binding:

-

Binding affinity : Molecular dynamics simulations show stronger binding (-9.8 kcal/mol) compared to L-Trp (-7.2 kcal/mol) .

-

Catalytic interference : Stabilization of the ferric heme state impedes O<sub>2</sub> activation required for L-Trp oxidation .

Experimental Validation

科学研究应用

Scientific Research Applications

-

Cancer Immunotherapy

- IDO-IN-2 has been studied for its ability to enhance the efficacy of various cancer therapies by reversing immune suppression in the tumor microenvironment.

- Case Study: In a clinical trial involving patients with melanoma, administration of this compound in combination with checkpoint inhibitors showed improved overall survival rates compared to those receiving checkpoint inhibitors alone .

-

Autoimmune Diseases

- The modulation of IDO activity may also be beneficial in treating autoimmune diseases by restoring immune homeostasis.

- Case Study: Research indicated that this compound could reduce disease severity in animal models of multiple sclerosis by promoting T cell tolerance and decreasing pro-inflammatory cytokines .

- Transplantation

- Infectious Diseases

Data Tables

作用机制

IDO-IN-2 通过抑制吲哚胺 2,3-双加氧酶发挥作用。该酶催化犬尿氨酸途径中色氨酸降解的第一步和限速步骤。通过抑制该酶,this compound 降低了犬尿氨酸和其他下游代谢物的水平,这些代谢物已知具有免疫抑制作用。 这种抑制可以增强对肿瘤的免疫反应,使 this compound 成为癌症免疫治疗的有希望的候选药物 .

相似化合物的比较

IDO-IN-2 在其作为吲哚胺 2,3-双加氧酶抑制剂的高效性和选择性方面是独一无二的。类似化合物包括:

IDO1-IN-1: 吲哚胺 2,3-双加氧酶的另一种有效抑制剂,具有略微不同的化学性质。

IDO-IN-5: 以其高选择性但比 this compound 效率低而闻名。

IDO-IN-9: 表现出很强的抑制活性,但具有不同的药代动力学性质

This compound 因其高效率、选择性和良好的药代动力学特性之间的平衡而脱颖而出,使其成为研究和治疗应用中的宝贵工具 .

生物活性

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in the metabolism of the essential amino acid tryptophan. The compound IDO-IN-2 is a selective inhibitor of IDO1, which has garnered attention due to its potential therapeutic applications in oncology and immunology. This article delves into the biological activity of this compound, exploring its mechanisms, effects on immune responses, and relevant case studies.

IDO catalyzes the first step in the kynurenine pathway, converting tryptophan into kynurenine. This process not only depletes tryptophan but also produces metabolites that can modulate immune responses. This compound inhibits this enzymatic activity, thereby preventing tryptophan depletion and altering the downstream effects associated with kynurenine production.

Key Mechanisms:

- Tryptophan Depletion : IDO activity leads to reduced levels of tryptophan in the local microenvironment, which can trigger immune suppression through various pathways, including the activation of the GCN2 kinase pathway and inhibition of mTOR signaling .

- Kynurenine Production : The metabolites produced by IDO can influence T cell differentiation and function, promoting regulatory T cell (Treg) development and inhibiting effector T cell responses .

- Immune Modulation : this compound's inhibition of IDO1 can restore T cell activity and enhance anti-tumor immunity by counteracting the immunosuppressive effects associated with elevated IDO levels in tumors .

Biological Activity and Effects

The biological activity of this compound has been investigated in various studies highlighting its role in cancer immunotherapy and autoimmune diseases.

Cancer Immunotherapy

This compound has shown promise in enhancing the efficacy of immune checkpoint inhibitors such as anti-PD-1 therapy. Studies indicate that higher kynurenine/tryptophan (Kyn/Trp) ratios correlate with resistance to such treatments, suggesting that combining IDO inhibitors with checkpoint inhibitors may improve clinical outcomes for patients with tumors expressing high levels of IDO .

Autoimmune Diseases

In models of autoimmune diseases like arthritis, research indicates that inhibiting IDO can shift immune responses from a regulatory phenotype towards a more inflammatory profile. This suggests that while this compound may be beneficial in cancer therapy, its role in autoimmunity requires careful consideration .

Case Studies

Several case studies have illustrated the effects of this compound on biological activity:

- RSV Bronchiolitis Study : A study measuring IDO1 expression in infants with respiratory syncytial virus (RSV) bronchiolitis found no significant difference in IDO1 levels compared to healthy controls, indicating that while IDO may play a role in viral infections, its inhibition with compounds like this compound needs further exploration .

- COVID-19 Related Research : In post-acute sequelae of SARS-CoV-2 infection (PASC), elevated levels of IDO2 were observed, suggesting prolonged immune dysregulation. The application of this compound could potentially mitigate these effects by restoring normal tryptophan metabolism and reducing inflammatory markers .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study/Case | Focus | Findings |

|---|---|---|

| Botticelli et al. | Cancer Immunotherapy | Higher Kyn/Trp ratios predict resistance to anti-PD-1; potential for combination therapy with IDO inhibitors like this compound. |

| RSV Bronchiolitis | Pediatric Study | No significant difference in IDO1 expression between infected infants and controls; implications for viral immune responses. |

| PASC Research | COVID-19 | Prolonged expression of IDO2; potential for this compound to restore metabolic balance post-infection. |

属性

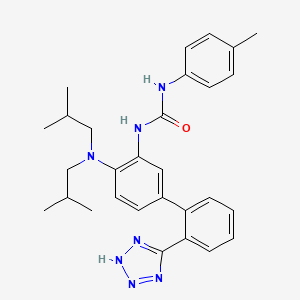

IUPAC Name |

1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O/c1-19(2)17-36(18-20(3)4)27-15-12-22(24-8-6-7-9-25(24)28-32-34-35-33-28)16-26(27)31-29(37)30-23-13-10-21(5)11-14-23/h6-16,19-20H,17-18H2,1-5H3,(H2,30,31,37)(H,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMMPAEIYFQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3C4=NNN=N4)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PCC0208009 interact with its target, IDO?

A1: PCC0208009 is a highly effective IDO inhibitor, demonstrating both direct inhibition of IDO enzymatic activity and involvement in the regulation of IDO expression at the transcriptional and translational levels [, ].

Q2: What are the downstream effects of PCC0208009-mediated IDO inhibition?

A2: Inhibiting IDO with PCC0208009 leads to several downstream effects, including:

- Increased T cell infiltration into tumors: Studies have shown that PCC0208009 treatment increases the percentages of CD3+, CD4+, and CD8+ T cells within tumor microenvironments [, ].

- Suppression of tumor proliferation: By increasing the presence of anti-tumor immune cells and potentially other mechanisms, PCC0208009 demonstrates an ability to suppress tumor growth in both in vitro and in vivo models [, ].

- Modulation of the tryptophan-kynurenine pathway: As an IDO inhibitor, PCC0208009 interferes with the degradation of tryptophan to kynurenine, impacting the balance of these metabolites [].

Q3: What is the molecular formula and weight of PCC0208009?

A3: The molecular formula of PCC0208009 is C29H36N8O. Its molecular weight is 512.65 g/mol.

Q4: Is there any publicly available spectroscopic data for PCC0208009?

A4: While the provided research papers do not include specific spectroscopic data, such information might be found in patents, chemical databases, or through direct contact with the researchers or the compound's developer.

Q5: Has the research explored the material compatibility and stability of PCC0208009 under various conditions relevant to its potential applications?

A5: The research provided doesn't explicitly address the material compatibility and stability of PCC0208009. This aspect is crucial for pharmaceutical development and would likely be investigated in further preclinical studies.

Q6: Are there any insights into the catalytic properties of PCC0208009, including reaction mechanisms, selectivity, and potential uses in catalytic applications?

A6: The current research focuses on PCC0208009's role as an IDO inhibitor for immunotherapy. There is no information available regarding any potential catalytic properties or applications of the compound.

Q7: Has computational chemistry and modeling been used to study PCC0208009? Are there any simulations, calculations, or QSAR models available?

A7: The provided research does not detail any computational chemistry or modeling studies conducted on PCC0208009.

Q8: What are the stability characteristics of PCC0208009 under various storage and formulation conditions? What formulation strategies are being explored to improve its stability, solubility, or bioavailability?

A8: Information about the stability and formulation of PCC0208009 is not detailed in the provided research. These aspects are crucial for drug development and would be addressed in preclinical and formulation development stages.

Q9: How do the studies address SHE (Safety, Health, and Environment) regulations regarding the development and handling of PCC0208009?

A9: Specific SHE regulations and compliance are not discussed in detail within the provided research, which primarily focuses on the compound's efficacy and mechanism of action.

Q10: What is the pharmacodynamic (PD) profile of PCC0208009? How does its in vivo activity translate to efficacy in animal models?

A10: While specific PD parameters are not detailed, research indicates that PCC0208009 demonstrates promising anti-tumor effects in vivo [, ]. It effectively reduces tumor growth and prolongs survival in glioma models, suggesting a positive translation of its in vitro activity to in vivo efficacy.

Q11: What in vitro and in vivo models have been used to evaluate the efficacy of PCC0208009? Have any clinical trials been conducted?

A11: The efficacy of PCC0208009 has been evaluated in the following models:

- In vitro: Studies used HeLa cells to assess the compound’s effect on IDO activity and expression [, ].

- In vivo: Mouse glioma GL261 heterotopic models and rat glioma C6 orthotopic models were used to evaluate the impact of PCC0208009 on tumor growth, survival, and immune cell infiltration [, ].

Q12: Are there any known resistance mechanisms to PCC0208009? Is there cross-resistance with other compounds or classes of IDO inhibitors?

A12: The research doesn’t specifically address resistance mechanisms to PCC0208009. This is a critical area for further research to understand the long-term effectiveness of this compound and guide the development of strategies to overcome potential resistance.

Q13: What is the safety profile of PCC0208009? Are there any data on its toxicity, adverse effects, and potential long-term effects?

A13: While the research highlights the therapeutic potential of PCC0208009, it does not provide detailed information about its toxicity or safety profile.

Q14: Are there any specific drug delivery or targeting strategies being explored to enhance the delivery of PCC0208009 to its target tissues or cells?

A14: The provided research does not delve into specific drug delivery or targeting strategies for PCC0208009.

Q15: What analytical methods and techniques have been used to characterize, quantify, and monitor PCC0208009?

A15: While the specific analytical methods are not extensively detailed, the research mentions the use of techniques such as:

- High-performance liquid chromatography (HPLC): This method is likely used for analyzing tryptophan and kynurenine levels to assess IDO activity [, ].

- Flow cytometry: This technique is employed for analyzing immune cell populations within tumor samples, providing insights into the immunomodulatory effects of PCC0208009 [, ].

- Immunohistochemistry: This method helps visualize and analyze the expression of IDO and other proteins (like Ki67 and PCNA) within tumor tissues [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。